molecular formula C19H19NO2 B1529223 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile CAS No. 1260902-74-6

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile

Cat. No.: B1529223
CAS No.: 1260902-74-6
M. Wt: 293.4 g/mol
InChI Key: COPQAGFOEXLJAH-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a benzyloxy and methoxy substituted phenyl group, along with a nitrile group

Preparation Methods

The synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-3-methoxybenzaldehyde and cyclobutanecarbonitrile.

    Synthetic Routes: The key steps include the formation of the cyclobutane ring and the introduction of the nitrile group. This can be achieved through cycloaddition reactions and subsequent functional group transformations.

    Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity of the final product.

    Industrial Production: For large-scale production, optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

    Major Products: The major products depend on the specific reaction conditions but can include amines, carboxylic acids, and substituted aromatic compounds.

Scientific Research Applications

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(4-methoxyphenyl)-cyclobutanecarbonitrile and 1-(4-benzyloxyphenyl)-cyclobutanecarbonitrile share structural similarities.

Properties

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-21-18-12-16(19(14-20)10-5-11-19)8-9-17(18)22-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPQAGFOEXLJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCC2)C#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(4-(benzyloxy)-3-methoxyphenyl)acetonitrile (3.1 g, 12.24 mmol) in dichloromethane (30 mL) was added sodium hydroxide (30 mL, 50% aqueous solution, 367 mmol), TBAB (0.99 g, 3.06 mmol) and then with 1,3-dibromopropane (2 mL, 19.58 mmol). The reaction was stirred at room temperature for 72 hours. The layers were separated, organic layer was dried (MgSO4) and concentrated. Purification by flash chromatography (silica gel, 5-25% EtOAc/hexane) afforded 1-(4-(benzyloxy)-3-methoxyphenyl)cyclobutanecarbonitrile (1.8 g, 50%). MS (ESI) m/z 294 (M+H)+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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